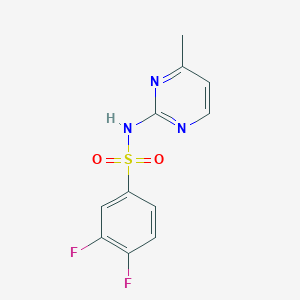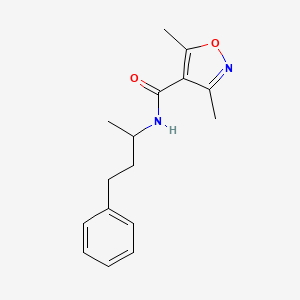![molecular formula C20H19N3O4 B4619196 3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
説明
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as IQD or IQD-1. IQD-1 has been studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of IQD-1 is not fully understood. However, scientific research has shown that IQD-1 can inhibit the activity of certain enzymes, including phosphodiesterase and protein kinase C. Additionally, IQD-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, IQD-1 has been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
IQD-1 has been shown to have various biochemical and physiological effects. Scientific research has shown that IQD-1 can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, IQD-1 has been shown to modulate the activity of neurotransmitters in the brain, which can have an impact on mood and behavior. Furthermore, IQD-1 has been studied for its potential in treating neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
IQD-1 has several advantages and limitations for lab experiments. One advantage of IQD-1 is that it has been extensively studied for its potential therapeutic applications. Additionally, IQD-1 has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one limitation of IQD-1 is that it is a complex chemical compound that requires expertise in organic chemistry to synthesize. Furthermore, the mechanism of action of IQD-1 is not fully understood, which can make it challenging to study.
将来の方向性
There are several future directions for research on IQD-1. One future direction is to further investigate the mechanism of action of IQD-1. Additionally, research can be conducted to determine the potential of IQD-1 in treating other diseases, including diabetes and cardiovascular disease. Furthermore, research can be conducted to optimize the synthesis method of IQD-1 to make it more accessible for researchers. Finally, research can be conducted to determine the potential side effects of IQD-1 and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, IQD-1 is a complex chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IQD-1 has been studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The synthesis of IQD-1 is a multi-step process that requires expertise in organic chemistry. Scientific research has shown that IQD-1 has anti-cancer properties, can reduce inflammation in the body, and can modulate the activity of neurotransmitters in the brain. However, the mechanism of action of IQD-1 is not fully understood, and research is needed to optimize the synthesis method and determine potential side effects.
科学的研究の応用
IQD-1 has been studied extensively for its potential therapeutic applications. Scientific research has shown that IQD-1 has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, IQD-1 has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Furthermore, IQD-1 has been studied for its potential in treating neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-9-14-16(10-18(17)27-2)22-20(25)23(19(14)24)8-7-12-11-21-15-6-4-3-5-13(12)15/h3-6,9-11,21H,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVRQMXYOJKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)


![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)